molecular formula C9H15NO3 B13953582 3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid CAS No. 854733-35-0

3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid

Cat. No.: B13953582
CAS No.: 854733-35-0
M. Wt: 185.22 g/mol
InChI Key: IQUKRFIATLKPPK-UHFFFAOYSA-N
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Description

3-Hydroxy-9-azabicyclo[331]nonane-9-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid typically involves the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds. This reaction results in the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using nitroxyl radicals such as 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) to form corresponding carbonyl compounds .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include trimethylphosphine for Staudinger reduction and nitroxyl radicals for oxidation reactions. The reaction conditions typically involve room temperature and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include aldehydes and other carbonyl compounds, depending on the specific reaction and reagents used .

Mechanism of Action

The mechanism of action of 3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid is unique due to its combination of a hydroxyl group and a carboxylic acid group within a bicyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

CAS No.

854733-35-0

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid

InChI

InChI=1S/C9H15NO3/c11-8-4-6-2-1-3-7(5-8)10(6)9(12)13/h6-8,11H,1-5H2,(H,12,13)

InChI Key

IQUKRFIATLKPPK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC(C1)N2C(=O)O)O

Origin of Product

United States

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